

# Application Note: Structural Elucidation of Pinostilbenoside using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Pinostilbenoside	
Cat. No.:	B042078	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Pinostilbenoside**, a stilbene glycoside, is a naturally occurring compound found in various plant species, including the bark of Pinus cembra.[1] Stilbene glycosides are characterized by a carbohydrate moiety attached to a stilbene backbone.[2] Due to their potential biological activities, including antioxidant and cytotoxic effects, accurate structural elucidation is crucial for research and drug development.[1] This application note provides a detailed protocol for the structural determination of **Pinostilbenoside** using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

# Part 1: Experimental Protocols Sample Preparation: Isolation and Purification

A reliable method for isolating **Pinostilbenoside** is essential for obtaining high-quality spectroscopic data. The following protocol is adapted from methods used for isolating stilbene glycosides from pine bark.[1]

• Extraction: Powdered and dried plant material (e.g., 150 g of pine bark) is extracted three times with 80% aqueous methanol (1.5 L) by stirring for 1 hour per extraction.[1]



- Concentration: The combined extracts are filtered and concentrated under reduced pressure at 40°C. The resulting aqueous residue is then freeze-dried to yield a raw extract.[1]
- Fractionation: The raw extract is subjected to column chromatography. For instance, the extract can be fractionated using a series of solvents with increasing polarity.
- Purification: Fractions containing the target compound are further purified using semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure Pinostilbenoside.[1]

# **NMR Spectroscopy Protocol**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[3][4] All spectra should be recorded on a suitable NMR spectrometer (e.g., Bruker Avance-400) using a standard deuterated solvent such as DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>.[5]

- ¹H NMR (Proton NMR):
  - Pulse Program: Standard single-pulse sequence.
  - Solvent: DMSO-d6.
  - Temperature: 298 K.
  - Acquisition Parameters: 32 scans, relaxation delay of 1.0 s, acquisition time of 2.0 s.
  - Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for calibration.
- <sup>13</sup>C NMR (Carbon NMR):
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Solvent: DMSO-d6.
  - Temperature: 298 K.
  - Acquisition Parameters: 2048 scans, relaxation delay of 2.0 s.



- Processing: Fourier transform with an exponential window function, phase correction, and baseline correction. The solvent peak is used for calibration.
- 2D NMR Experiments (COSY, HSQC, HMBC):
  - COSY (Correlation Spectroscopy): Identifies proton-proton (<sup>1</sup>H-<sup>1</sup>H) couplings, typically through 2-3 bonds.[6]
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond <sup>1</sup>H-<sup>13</sup>C correlations).[6][7]
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.[6][7]
  - General Parameters: Standard pulse programs are used for each experiment. Spectral widths are optimized to include all relevant signals. Data is processed using appropriate window functions before Fourier transformation.

## **Mass Spectrometry Protocol**

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula and to study the fragmentation patterns, which provides further structural evidence.

- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL and infused directly or analyzed via LC-MS.
- Data Acquisition:
  - Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the molecular ion peak.



 Tandem MS (MS/MS): The molecular ion is isolated and fragmented using collisioninduced dissociation (CID) to obtain a fragmentation pattern. This helps in identifying structural motifs like the sugar and aglycone parts.[8]

# Part 2: Data Interpretation and Results

The combination of NMR and MS data allows for the unambiguous structural elucidation of **Pinostilbenoside**.

#### **Workflow for Structural Elucidation**

- Determine Molecular Formula: The molecular ion peak from HRMS provides the exact mass, from which the molecular formula (C<sub>21</sub>H<sub>24</sub>O<sub>8</sub> for **Pinostilbenoside**) is determined.
- Identify Spin Systems: The ¹H NMR and COSY spectra are used to identify coupled protons, revealing individual spin systems like the aromatic rings and the sugar moiety.
- Assign Carbons: The HSQC spectrum is used to assign each protonated carbon by correlating the proton shifts with their directly attached carbon shifts.[9]
- Connect Fragments: The HMBC spectrum is key to connecting the different spin systems.
   For Pinostilbenoside, HMBC correlations will show connections between the anomeric proton of the glucose unit and the aglycone, as well as correlations across the stilbene bridge, confirming the overall structure.[10]
- Confirm with MS/MS: The fragmentation pattern from MS/MS should be consistent with the
  proposed structure. A characteristic fragmentation would be the loss of the glucose moiety
  (162 Da), resulting in a peak corresponding to the pinostilbene aglycone.[11]

### **Data Presentation**

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Pinostilbenoside** (in DMSO-d<sub>6</sub>)



Position	<sup>13</sup> C (δ, ppm)	<sup>1</sup> Η (δ, ppm, Multiplicity, J in Hz)	Key HMBC Correlations (H → C)
Aglycone			
1	139.5	-	-
2	105.8	6.45 (d, 2.1)	C-4, C-6
3	159.1	-	-
4	94.5	6.15 (t, 2.1)	C-2, C-6, C-5
5	159.1	-	-
6	105.8	6.45 (d, 2.1)	C-2, C-4
α	128.5	7.05 (d, 16.3)	C-β, C-1, C-2', C-6'
β	126.4	6.95 (d, 16.3)	C-α, C-1'
1'	130.8	-	-
2'	127.9	7.45 (d, 8.6)	C-4', C-6', C-α
3'	116.3	6.85 (d, 8.6)	C-1', C-5'
4'	157.9	-	-
5'	116.3	6.85 (d, 8.6)	C-1', C-3'
6'	127.9	7.45 (d, 8.6)	C-2', C-4', C-α
OCH₃	55.4	3.75 (s)	C-3
Glucose			
1"	101.2	4.85 (d, 7.2)	C-4'
2"	73.6	3.20 (m)	C-1", C-3"
3"	76.9	3.30 (m)	C-2", C-4"
4"	70.2	3.10 (m)	C-3", C-5"
5"	77.2	3.45 (m)	C-4", C-6"



6"a	61.1	3.70 (m)	C-5"
6"b	3.50 (m)	C-5"	

Note: Data is representative and may vary slightly based on experimental conditions.

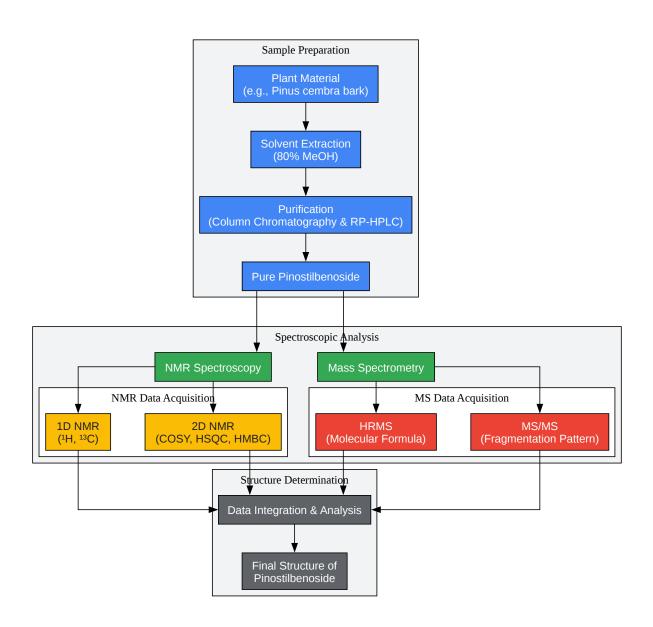
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Pinostilbenoside

lon	Calculated m/z	Observed m/z	Fragment Assignment
[M+H]+	405.1549	405.1545	Molecular Ion
[M+Na]+	427.1368	427.1363	Sodium Adduct
[M-C6H10O5+H]+	243.0967	243.0965	Aglycone (Loss of glucose)

# **Part 3: Workflow Visualization**

The following diagram illustrates the logical workflow for the structural elucidation of **Pinostilbenoside**.





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Caption: Workflow for the isolation and structural elucidation of **Pinostilbenoside**.



#### Conclusion

This application note outlines a comprehensive protocol for the structural elucidation of **Pinostilbenoside** using modern spectroscopic techniques. By systematically applying 1D and 2D NMR experiments in conjunction with high-resolution mass spectrometry, researchers can confidently determine the structure of this and other related natural products. The detailed methodologies and data interpretation guidelines provided herein serve as a valuable resource for scientists in natural product chemistry and drug discovery.

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